2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide
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Overview
Description
2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide is an organic compound with the molecular formula C10H13IN2O2 It is characterized by the presence of an iodine atom attached to a phenyl ring, an acetamide group, and a hydroxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide typically involves the reaction of 4-iodoaniline with ethylene oxide, followed by acylation with acetic anhydride. The reaction conditions often require a base such as sodium hydroxide to facilitate the reaction. The general steps are as follows:
Reaction of 4-iodoaniline with ethylene oxide: This step forms the intermediate 2-(4-iodophenylamino)ethanol.
Acylation with acetic anhydride: The intermediate is then acylated to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenyl group.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-[(2-oxoethyl)amino]-N-(4-iodophenyl)acetamide.
Reduction: Formation of 2-[(2-hydroxyethyl)amino]-N-phenylacetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to the presence of the iodine atom, which can be used in radiolabeling studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2-hydroxyethyl)acetamide: Lacks the iodine atom, making it less suitable for radiolabeling studies.
N-(2-hydroxyethyl)acetamide: Lacks both the iodine atom and the amino group, resulting in different chemical properties and applications.
Uniqueness
2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide is unique due to the presence of the iodine atom, which enhances its utility in radiolabeling and imaging studies. Additionally, the combination of the hydroxyethylamino group and the acetamide moiety provides a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
2-(2-hydroxyethylamino)-N-(4-iodophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O2/c11-8-1-3-9(4-2-8)13-10(15)7-12-5-6-14/h1-4,12,14H,5-7H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKELPVBKZMDMDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CNCCO)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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